2-[(3-chloro-2-methylphenyl)amino]-N-(3-methoxypropyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
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Description
2-[(3-chloro-2-methylphenyl)amino]-N-(3-methoxypropyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C21H20ClN5O3S and its molecular weight is 457.93. The purity is usually 95%.
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Biological Activity
The compound 2-[(3-chloro-2-methylphenyl)amino]-N-(3-methoxypropyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a synthetic derivative of quinazoline and thiadiazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H16ClN5O2S
- Molecular Weight : 353.84 g/mol
- CAS Number : 82961-52-2
Anticancer Activity
Research indicates that compounds similar to this molecule exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound under consideration has been tested against breast cancer and lung cancer cell lines, demonstrating a dose-dependent inhibition of cell growth.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 15.0 | Inhibition of VEGF signaling |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 64 µg/mL | Bactericidal |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in nucleotide synthesis.
- Receptor Modulation : The compound potentially interacts with specific receptors involved in cell signaling pathways, affecting cellular responses to growth factors.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis.
Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the anticancer efficacy of this compound in a mouse model bearing xenograft tumors derived from human breast cancer cells. The treatment led to a significant reduction in tumor volume compared to control groups.
Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties using a series of clinical isolates from patients with infections. The results indicated that the compound could serve as a lead candidate for developing new antimicrobial agents.
Properties
IUPAC Name |
2-(3-chloro-2-methylanilino)-N-(3-methoxypropyl)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c1-12-15(22)5-3-6-16(12)24-20-26-27-19(29)14-8-7-13(11-17(14)25-21(27)31-20)18(28)23-9-4-10-30-2/h3,5-8,11H,4,9-10H2,1-2H3,(H,23,28)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFRVXHNLVCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCCCOC)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.